![molecular formula C19H23BO3 B1340013 2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 765908-38-1](/img/structure/B1340013.png)
2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The compound contains a benzyloxy group attached to a phenyl ring, which is further connected to a dioxaborolane ring .
Molecular Structure Analysis
The molecular structure of “2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” consists of a benzyloxy group attached to a phenyl ring, which is further connected to a dioxaborolane ring . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
Boronic esters like “2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester is coupled with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .Scientific Research Applications
Hypoglycemic Activity
This compound has been used in the synthesis of structural isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety . These isomers have shown promising results in the treatment of type 2 diabetes. They have the ability to activate FFAR1 at a concentration of 10 μM, increase glucose uptake by cells, and have no cytotoxic effect .
Anticancer Activity
The compound has been used in the synthesis of new oxadiazole and pyrazoline derivatives . These derivatives have shown promising results as anti-proliferative agents targeting EGFR-TK . They have been studied for their in vitro antiproliferative activity against three human cancer cell lines; HCT116, HepG-2 and MCF7 .
EGFR Kinase Inhibition
A novel series of 3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .
Synthesis of Structural Isomers
The compound has been used in the synthesis of structural isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety . These isomers have shown promising results in the treatment of type 2 diabetes .
Synthesis of Oxadiazole and Pyrazoline Derivatives
The compound has been used in the synthesis of new oxadiazole and pyrazoline derivatives . These derivatives have shown promising results as anti-proliferative agents targeting EGFR-TK .
Synthesis of Bipyrazole Derivatives
A novel series of 3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized . These derivatives have shown promising results as EGFR kinase inhibitors and antiproliferative agents against human cancer cell lines .
Mechanism of Action
Target of Action
The compound, also known as 3-Benzyloxyphenylboronic Acid, Pinacol Ester, is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium inserts into the carbon-halogen bond of the organohalide. In the transmetalation step, the organoboron compound transfers the organic group to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental step in the synthesis of many complex organic molecules .
Pharmacokinetics
It’s known that the compound’s effectiveness in reactions can be influenced by its stability and the conditions under which the reaction takes place .
Result of Action
The primary result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for creating complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant to a variety of functional groups . The reaction may require a base and a suitable solvent to proceed efficiently .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenylmethoxyphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBBWFXLHUITFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584404 | |
Record name | 2-[3-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
765908-38-1 | |
Record name | 2-[3-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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